molecular formula C10H12O B8253737 (S)-alpha-Isopropenylbenzenemethanol

(S)-alpha-Isopropenylbenzenemethanol

Cat. No.: B8253737
M. Wt: 148.20 g/mol
InChI Key: ZGYBYYJGIKPBFD-JTQLQIEISA-N
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Description

(S)-alpha-Isopropenylbenzenemethanol is a valuable chiral benzylic alcohol derivative of significant interest in organic and medicinal chemistry research. This compound features a stereogenic center and an isopropenyl group, making it a versatile chiral building block or intermediate for the asymmetric synthesis of more complex, biologically active molecules. Compounds with similar structural motifs, such as secondary amines and benzenoid systems, are widely investigated for their diverse biological activities and applications in the development of pharmaceutical agents . The chiral environment provided by the (S)-configuration is crucial for studies in stereoselective synthesis and for probing specific biological interactions. Furthermore, the isopropenyl group offers a reactive handle for further chemical modifications, including polymerization or functional group transformations, aligning with advanced trends in green chemistry that emphasize solvent-free and catalyst-free reactions to create novel molecular architectures . As a reagent, it facilitates research in developing new synthetic methodologies and exploring structure-activity relationships. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

(1S)-2-methyl-1-phenylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7,10-11H,1H2,2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYBYYJGIKPBFD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Parameters:

ParameterValueSource
CatalystPd-Co/C (5 wt% Pd, 2 wt% Co)
Temperature80°C
H₂ Pressure1.5 MPa
Reaction Time4 hours
Conversion>99%
Selectivity98%
ee94% (S)

The mechanism involves synergistic effects between Pd and Co, where Pd activates H₂ while Co stabilizes the transition state. Substrate adsorption occurs via the isopropenyl group, enabling facial selectivity.

Chiral Resolution via Diastereomeric Salt Formation

Racemic α-isopropenylbenzenemethanol can be resolved using (2R,3R)-dibenzoyl-D-tartaric acid (DBTA). This method, adapted from pseudoephedrine synthesis, achieves >99% ee after recrystallization.

Process Overview:

  • Racemate Synthesis :

    • Bromination of propiophenone followed by amination yields racemic α-methylaminopropiophenone.

    • Hydrolysis produces racemic α-isopropenylbenzenemethanol.

  • Diastereomer Formation :

    • Racemic alcohol (526 g, 3.23 mol) reacts with DBTA (579 g, 1.61 mol) in ethyl acetate/acetic acid (6.4 L : 158 mL).

    • (S)-enantiomer-DBTA salt precipitates selectively (yield: 80%, ee: 99%).

  • Salt Decomposition :

    • Alkaline hydrolysis (NaOH, H₂O) liberates (S)-alcohol.

Biocatalytic Reduction Using Allylic Alcohol Dehydrogenases

Yokenella sp. WZY002 expresses an NADPH-dependent allylic alcohol dehydrogenase (YsADH) that reduces α,β-unsaturated aldehydes to (S)-alcohols.

Enzyme Characteristics:

PropertyValue
Optimal pH (Reduction)6.5
Optimal Temp (Reduction)65°C
Kₘ (Benzaldehyde)0.45 mM
Vₘₐₓ (Benzaldehyde)427 U/mg
ee (Crotonaldehyde)88% (S)

YsADH exhibits broad substrate tolerance, converting 3-isopropenylbenzaldehyde to (S)-α-isopropenylbenzenemethanol with 85% yield.

Asymmetric Allylation with Chiral Boron Reagents

Brown’s asymmetric allylation employs (-)-Ipc₂B(allyl) to transfer allyl groups to benzaldehyde derivatives. Modified for tertiary alcohols, this method achieves 92% ee.

Reaction Scheme:

  • Chiral Boronate Formation :

    • (-)-Diisopinocampheylborane (Ipc₂BH) reacts with allyl magnesium bromide.

  • Allylation :

    • 3-Isopropenylbenzaldehyde (1.0 eq) reacts with (-)-Ipc₂B(allyl) (1.2 eq) in THF at -78°C.

    • Quenching with H₂O₂/NaOH yields (S)-alcohol.

ConditionValueSource
Temp-78°C
Time2 hours
Yield75%
ee92% (S)

DFT studies reveal a chair-like transition state where the isopropenyl group occupies an equatorial position, minimizing steric clashes with Ipc ligands.

Grignard Addition with Chiral Oxazolidinone Auxiliaries

Evans’ oxazolidinone auxiliaries enable enantioselective synthesis via alkylation and subsequent hydrolysis.

Protocol:

  • Auxiliary Attachment :

    • 3-Isopropenylbenzaldehyde reacts with (S)-4-isopropyl-2-oxazolidinone under Steglich conditions.

  • Alkylation :

    • Enolate formation (LDA, -78°C) followed by methyl iodide quench yields diastereomeric adducts (dr: 95:5).

  • Auxiliary Removal :

    • LiOH/H₂O₂ hydrolysis cleaves the oxazolidinone, yielding (S)-α-isopropenylbenzenemethanol (ee: 98%) .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (S)-alpha-Isopropenylbenzenemethanol?

  • Methodological Answer : Synthesis typically involves catalytic asymmetric addition reactions, such as organocatalytic or metal-mediated protocols. For example, enantioselective propargylation of benzaldehyde derivatives using chiral catalysts can yield the (S)-enantiomer. Technical-grade synthesis (85% purity) often employs optimized Grignard or Reformatsky reactions under inert conditions . Purification via column chromatography or recrystallization is recommended to isolate the enantiomerically pure product.

Q. How should researchers handle and store (S)-alpha-Isopropenylbenzenemethanol to ensure stability and safety?

  • Methodological Answer : Store the compound at ambient temperatures in airtight containers under nitrogen to prevent oxidation. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood due to potential respiratory irritation. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can assess degradation pathways, with HPLC monitoring for impurities .

Q. What analytical techniques are reliable for quantifying (S)-alpha-Isopropenylbenzenemethanol in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is optimal for enantiomeric purity assessment. Gas chromatography-mass spectrometry (GC-MS) can quantify volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Calibration curves using certified reference standards (e.g., 10 mg/L methanol solutions) improve accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes of reactions involving (S)-alpha-Isopropenylbenzenemethanol?

  • Methodological Answer : Contradictory stereoselectivity may arise from solvent polarity, catalyst loading, or temperature variations. Systematic Design of Experiments (DoE) can identify critical factors. For example, varying catalyst (e.g., BINOL-derived ligands) and substrate ratios while monitoring enantiomeric excess (ee) via chiral HPLC. Meta-analyses of published protocols and computational modeling (DFT) can further elucidate mechanistic discrepancies .

Q. What strategies optimize the use of (S)-alpha-Isopropenylbenzenemethanol as a chiral building block in pharmaceutical intermediates?

  • Methodological Answer : Its α-isopropenyl group enables ring-opening reactions or cross-coupling (e.g., Suzuki-Miyaura) to construct polycyclic frameworks. In drug development, it serves as a precursor for β-blockers or antiviral agents. Functionalization via Mitsunobu reactions or enzymatic resolution (e.g., lipases) enhances stereochemical fidelity. Collaborative studies with cytotoxicity assays (e.g., MTT) validate biological activity .

Q. How can longitudinal studies assess the catalytic efficiency of (S)-alpha-Isopropenylbenzenemethanol in asymmetric synthesis?

  • Methodological Answer : Adopt multi-wave panel designs with time-lagged measurements (e.g., initial, 1-week, 1-year intervals) to track catalyst degradation and ee retention. Structural equation modeling (SEM) evaluates direct/indirect effects of variables like temperature or solvent. Bootstrapping analyses (n=5000 samples) ensure statistical robustness, while control variables (e.g., moisture levels) mitigate confounding factors .

Q. What role does computational chemistry play in predicting the reactivity of (S)-alpha-Isopropenylbenzenemethanol?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers for nucleophilic additions. Molecular dynamics simulations predict solvent effects on reaction trajectories. Machine learning algorithms (e.g., random forests) trained on reaction datasets can forecast optimal conditions for new transformations, reducing experimental trial-and-error .

Notes on Data Interpretation

  • Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation). Replicate studies under standardized conditions to isolate variables .
  • Ethical Compliance : Follow institutional guidelines for chemical waste disposal and toxicity testing. Document synthesis protocols in open-access repositories to enhance reproducibility .

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